molecular formula C10H22N4O5 B6354183 3-(2-Carbamimidoyl-ethoxy)-propionamidine 2HOAc CAS No. 1172965-70-6

3-(2-Carbamimidoyl-ethoxy)-propionamidine 2HOAc

Cat. No.: B6354183
CAS No.: 1172965-70-6
M. Wt: 278.31 g/mol
InChI Key: PIVODJFZLMADID-UHFFFAOYSA-N
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Description

3-(2-Carbamimidoyl-ethoxy)-propionamidine 2HOAc is a synthetic organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it contains functional groups that could be reactive under certain conditions, making it a potential candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Carbamimidoyl-ethoxy)-propionamidine 2HOAc likely involves multiple steps, including the formation of the carbamimidoyl and propionamidine groups. Typical synthetic routes might include:

    Step 1: Formation of the ethoxy intermediate through an etherification reaction.

    Step 2: Introduction of the carbamimidoyl group via a reaction with cyanamide or a similar reagent.

    Step 3: Formation of the propionamidine group through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve:

    Batch or continuous flow reactors: to control reaction conditions precisely.

    Purification techniques: such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Carbamimidoyl-ethoxy)-propionamidine 2HOAc may undergo various types of chemical reactions, including:

    Oxidation: The compound could be oxidized under specific conditions, potentially forming new functional groups.

    Reduction: Reduction reactions might be used to modify the compound’s structure, possibly converting imine groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions could introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

3-(2-Carbamimidoyl-ethoxy)-propionamidine 2HOAc could have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 3-(2-Carbamimidoyl-ethoxy)-propionamidine 2HOAc would depend on its specific applications. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Carbamimidoyl-ethoxy)-propionamidine
  • 2-(2-Carbamimidoyl-ethoxy)-propionamidine
  • 3-(2-Carbamimidoyl-ethoxy)-butanamidine

Comparison

Compared to similar compounds, 3-(2-Carbamimidoyl-ethoxy)-propionamidine 2HOAc might exhibit unique properties due to the presence of the acetate groups. These could influence its solubility, reactivity, and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

acetic acid;3-(3-amino-3-iminopropoxy)propanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O.2C2H4O2/c7-5(8)1-3-11-4-2-6(9)10;2*1-2(3)4/h1-4H2,(H3,7,8)(H3,9,10);2*1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVODJFZLMADID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C(COCCC(=N)N)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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